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Introduction
Odevixibat, marketed under the brand name Bylvay®, is a first-in-class, orally available, potent,

and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-

dependent bile acid transporter (ASBT).[1][2] It is a non-systemic agent that acts locally in the

distal ileum to decrease the reabsorption of bile acids, thereby interrupting the enterohepatic

circulation.[3] This mechanism of action has proven effective in the treatment of pruritus

associated with cholestatic liver diseases, such as progressive familial intrahepatic cholestasis

(PFIC) and Alagille syndrome (ALGS).[4][5] This technical guide provides a comprehensive

overview of the discovery, synthesis, mechanism of action, and clinical development of

Odevixibat HCl, intended for researchers, scientists, and professionals in the field of drug

development.

Discovery and Rationale
The development of Odevixibat was driven by the unmet medical need for a non-surgical

treatment for cholestatic liver diseases, which are characterized by the accumulation of bile

acids in the liver, leading to severe pruritus, liver damage, and potentially liver failure.[6] The

rationale was to target the enterohepatic circulation of bile acids, a process where

approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver.

[7] By inhibiting the primary transporter responsible for this reabsorption, the ileal bile acid

transporter (IBAT), it was hypothesized that the bile acid load on the liver could be reduced,
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leading to clinical benefits. Odevixibat was designed as a minimally absorbed drug to act

locally in the gut, thereby minimizing potential systemic side effects.[7]

Synthesis of Odevixibat HCl
The synthesis of Odevixibat is a multi-step process involving the construction of a complex

benzothiadiazepine core followed by the attachment of a peptide-like side chain.[2] While

specific details of the commercial synthesis are proprietary, a representative synthetic route

has been described in the scientific and patent literature.[2][8] The synthesis can be broadly

divided into the preparation of two key fragments and their subsequent coupling.

Experimental Protocol: Synthesis of Odevixibat
A plausible, multi-step synthesis of Odevixibat is outlined below, based on publicly available

information.[2]

Step 1: Synthesis of the Amine Fragment

Esterification and Imine Formation: 2-aminohexanoic acid is first esterified, and the resulting

amino ester is reacted with benzaldehyde to form an imine, protecting the primary amine.[2]

Alkylation: The imine is then alkylated with n-butyl iodide.[2]

Deprotection and Amidation: The benzyl group is removed under acidic conditions to yield

the free amino ester, which is subsequently subjected to transamidation with aniline.[2]

Reduction: The resulting amide is reduced using a borane reagent to afford the key amine

fragment.[2]

Step 2: Synthesis of the Benzothiadiazepine Core and Final Coupling

Bromination and Oxidation: The synthesis of the benzothiadiazepine core begins with the

bis-bromination of 3-thioanisole, followed by a one-pot oxidative conversion to the

corresponding sulfonyl chloride.[2]

S-N Coupling and Cyclization: An SN2 reaction between the previously synthesized amine

fragment and the aryl sulfonyl chloride, followed by a copper-catalyzed intramolecular

cyclization, forms the seven-membered benzothiadiazepine ring.[2]
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Functional Group Manipulations: The sulfonamide nitrogen is protected, and subsequent

demethylation and installation of a thioether group afford a key phenol intermediate.[2]

Side Chain Elongation: The peptidic side chain is constructed through a series of reactions,

starting with O-alkylation of the phenol with tert-butyl bromoacetate.[2]

Peptide Couplings: Following deprotection, two consecutive amidation reactions are

performed using a peptide coupling agent like TBTU to introduce the remaining components

of the side chain.[2]

Final Deprotection: The final step involves the removal of the tert-butyl ester protecting group

under acidic conditions to yield Odevixibat.[2] The HCl salt can then be formed by treatment

with hydrochloric acid.

Mechanism of Action
Odevixibat is a reversible inhibitor of the ileal sodium/bile acid co-transporter (IBAT).[1] By

binding to IBAT in the terminal ileum, Odevixibat blocks the reabsorption of bile acids from the

intestine into the portal circulation.[4] This leads to an increased excretion of bile acids in the

feces, thereby reducing the total bile acid pool in the body.[9] The reduction in serum bile acids

is believed to be the primary mechanism for the alleviation of pruritus in patients with

cholestatic liver disease.[4]

Signaling Pathway
The inhibition of IBAT by Odevixibat has downstream effects on the Farnesoid X Receptor

(FXR) signaling pathway, a key regulator of bile acid homeostasis.[2][10] Reduced bile acid

return to the liver leads to decreased activation of hepatic FXR. This, in turn, reduces the

expression of fibroblast growth factor 19 (FGF19), a hormone that normally inhibits bile acid

synthesis.[2] The resulting decrease in FGF19 signaling leads to an upregulation of cholesterol

7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, further contributing

to the management of the bile acid pool.[11]
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Caption: Odevixibat's mechanism of action and its impact on bile acid signaling.

Preclinical Studies
The efficacy and safety of Odevixibat were evaluated in preclinical models of cholestatic liver

disease. A key model used was the Mdr2-knockout (Mdr2-/-) mouse, which spontaneously

develops sclerosing cholangitis and liver fibrosis, mimicking features of human cholestatic liver

diseases.[5][12]

Experimental Protocol: Odevixibat in Mdr2-/- Mice
A representative preclinical study design is as follows:

Animal Model: Male and female Mdr2-/- mice and their wild-type littermates are used.[5]

Treatment: Odevixibat is administered orally, typically mixed with the chow diet at a specified

concentration (e.g., 0.01% w/w), for a defined period (e.g., 4 weeks).[12]

Parameters Monitored:
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Serum Biochemistry: Levels of alanine aminotransferase (ALT), aspartate

aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids are measured.

[12]

Histopathology: Liver tissues are collected, sectioned, and stained (e.g., with Hematoxylin

and Eosin, Sirius Red) to assess inflammation, necrosis, ductular reaction, and fibrosis.[5]

Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g.,

Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1) is quantified by RT-qPCR.[12]

Preclinical Data Summary
Parameter

Observation in Mdr2-/- Mice Treated with
Odevixibat

Serum Liver Enzymes (ALT, AST, ALP)
Significantly reduced levels compared to

untreated Mdr2-/- mice.[12]

Serum Bile Acids Significantly reduced levels.[12]

Hepatic Inflammation
Reduced expression of pro-inflammatory genes.

[12]

Hepatic Fibrosis
Decreased collagen deposition and expression

of pro-fibrogenic genes.[12]

Ductular Reaction Reduced bile duct proliferation.[12]

In Vitro Studies
The inhibitory activity of Odevixibat on the ileal bile acid transporter was determined using in

vitro cell-based assays.

Experimental Protocol: In Vitro IBAT Inhibition Assay
A general protocol for assessing IBAT inhibition is as follows:

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic

Kidney 293 (HEK293) cells, is engineered to overexpress the human ileal bile acid

transporter (ASBT/SLC10A2).
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Substrate: A radiolabeled bile acid, typically [3H]-taurocholic acid, is used as the substrate

for the transporter.

Assay Procedure:

The cells are seeded in multi-well plates and allowed to adhere.

The cells are washed and incubated with a buffer containing varying concentrations of

Odevixibat or a vehicle control.

The radiolabeled substrate is added, and the uptake is allowed to proceed for a short

period (e.g., 10-30 minutes) at 37°C.

The uptake is terminated by washing the cells with ice-cold buffer.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

Data Analysis: The concentration of Odevixibat that inhibits 50% of the specific uptake of the

radiolabeled substrate (IC50) is calculated.

In Vitro Data Summary
Parameter Value

IC50 for human IBAT (ASBT) 22–41 nM[1]

Clinical Development
Odevixibat has undergone extensive clinical evaluation in pediatric patients with cholestatic

liver diseases. The pivotal clinical trial program includes the PEDFIC 1 and PEDFIC 2 studies

in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) and the ASSERT study in

patients with Alagille Syndrome (ALGS).[4]

Clinical Trial Workflow: PEDFIC 1
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Screening & Randomization
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Caption: Workflow of the PEDFIC 1 clinical trial.

Clinical Efficacy
Odevixibat has demonstrated significant efficacy in reducing both pruritus and serum bile acid

levels in patients with PFIC and ALGS.

Table 1: Efficacy of Odevixibat in PFIC (PEDFIC 1 & 2 Studies)
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Endpoint Odevixibat Placebo p-value Reference

Proportion of

positive pruritus

assessments

(PEDFIC 1)

53.5% 28.7% 0.004

Serum bile acid

response (≥70%

reduction or ≤70

µmol/L) (PEDFIC

1)

33.3% 0% 0.003

Mean change in

serum bile acids

from baseline to

week 72

(PEDFIC 2)

-104.00 µmol/L

(transition from

placebo)

N/A N/A [4]

Mean change in

serum bile acids

from baseline to

week 72

(PEDFIC 2)

-57.97 µmol/L

(continuous

Odevixibat)

N/A N/A [4]

Table 2: Efficacy of Odevixibat in ALGS (ASSERT & ASSERT-EXT Studies)
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Endpoint Odevixibat Placebo p-value Reference

Change in

pruritus score

from baseline to

weeks 21-24

(ASSERT)

Statistically

significant

improvement

Less

improvement
<0.0001 [4]

Proportion of

patients with ≥1

point reduction in

pruritus score at

week 72

(ASSERT-EXT)

93% (continuous

Odevixibat)

77% (transition

from placebo)
N/A [10]

Pharmacokinetics
Odevixibat exhibits minimal systemic absorption, consistent with its mechanism of action

localized to the gut.

Table 3: Pharmacokinetic Parameters of Odevixibat

Parameter Value Reference

Systemic Absorption Minimal [7]

Plasma Concentration

(pediatric patients)
0.06 to 0.72 ng/mL

Protein Binding >99% [1]

Metabolism Mono-hydroxylation [1]

Elimination
Primarily in feces (97%

unchanged)
[1]

Half-life 2.36 hours [1]

Safety and Tolerability
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Odevixibat is generally well-tolerated. The most common adverse events are gastrointestinal in

nature.

Table 4: Common Adverse Events with Odevixibat

Adverse Event Frequency Reference

Diarrhea Most common [4]

Abdominal pain Common [4]

Vomiting Common [4]

Liver test abnormalities Observed [4]

Fat-soluble vitamin deficiency Potential risk [4]

Conclusion
Odevixibat represents a significant advancement in the treatment of cholestatic pruritus in

pediatric patients with PFIC and ALGS. Its targeted, non-systemic mechanism of action,

focused on the inhibition of the ileal bile acid transporter, provides a novel and effective

therapeutic strategy. The comprehensive preclinical and clinical data demonstrate its ability to

reduce serum bile acids and improve pruritus with a manageable safety profile. As a first-in-

class IBAT inhibitor, Odevixibat offers a valuable non-surgical treatment option for these rare

and debilitating liver diseases. Further research may explore its potential in other cholestatic

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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